

# Spectroscopic Profile of 1-(3-Bromophenyl)-1-methylethylamine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(3-Bromophenyl)-1-methylethylamine

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **1-(3-Bromophenyl)-1-methylethylamine**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicted spectroscopic values and general experimental methodologies. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **1-(3-Bromophenyl)-1-methylethylamine** and its derivatives in a research and development setting. This compound, as a bromophenyl derivative, holds potential as a precursor or intermediate in the synthesis of more complex molecules.<sup>[1]</sup>

## Chemical Structure and Properties

- IUPAC Name: **1-(3-bromophenyl)-1-methylethylamine**
- Molecular Formula: C<sub>9</sub>H<sub>12</sub>BrN
- Molecular Weight: 214.10 g/mol
- CAS Number: While a specific CAS number for the free base is not readily available in the search results, the hydrochloride salt is registered under CAS 676135-18-5.<sup>[1]</sup>

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(3-Bromophenyl)-1-methylethylamine**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

### Predicted $^1\text{H}$ NMR Data (Solvent: $\text{CDCl}_3$ , Reference: TMS at 0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.1	m	4H	Aromatic protons
~ 1.6	s	2H	-NH <sub>2</sub> protons
~ 1.5	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub> protons

### Predicted $^{13}\text{C}$ NMR Data (Solvent: $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 148	C-NH <sub>2</sub> (quaternary)
~ 130 - 122	Aromatic carbons
~ 55	-C(CH <sub>3</sub> ) <sub>2</sub>
~ 30	-CH <sub>3</sub>

### Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3300	Medium, Broad	N-H stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)
1600 - 1450	Medium	Aromatic C=C stretch
1100 - 1000	Strong	C-N stretch
800 - 600	Strong	C-Br stretch
~ 780, ~ 700	Strong	meta-substituted benzene C-H bend

## Predicted Mass Spectrometry (EI-MS) Data

m/z Ratio	Relative Intensity	Assignment
213/215	High	[M] <sup>+</sup> • (Molecular ion peak with bromine isotopes)
198/200	High	[M - CH <sub>3</sub> ] <sup>+</sup>
118	Medium	[M - Br - CH <sub>3</sub> ] <sup>+</sup>
104	Medium	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup>
58	High	[C <sub>3</sub> H <sub>8</sub> N] <sup>+</sup> (α-cleavage)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for the specific sample and equipment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(3-Bromophenyl)-1-methylethylamine** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0 to 200 ppm.
  - Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the  $^1\text{H}$  spectrum to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

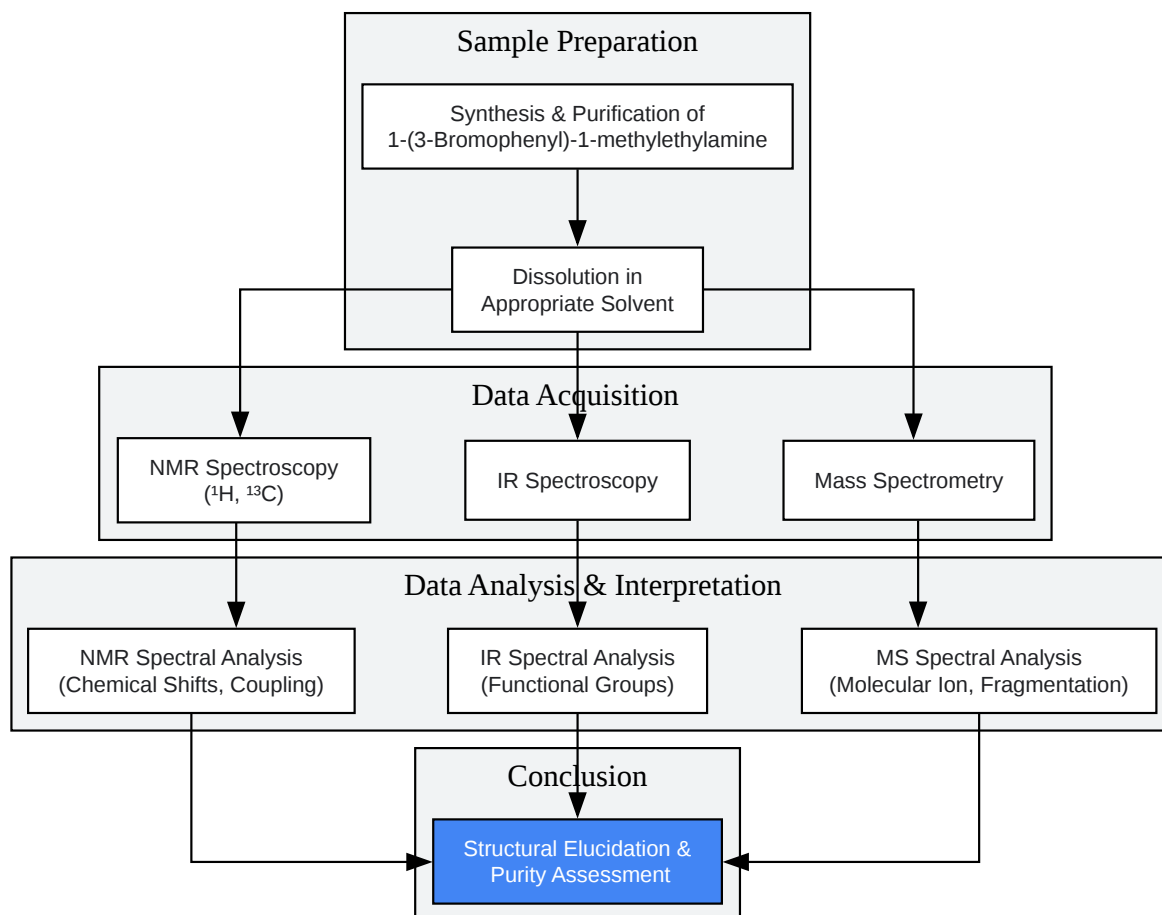
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Data Acquisition (EI-MS):
  - Ionization Energy: 70 eV.
  - Mass Range:  $m/z$  40-400.
  - Source Temperature: 200-250  $^{\circ}\text{C}$ .
- Data Analysis: Identify the molecular ion peak, considering the isotopic pattern of bromine ( $[^{79}\text{Br}]:[^{81}\text{Br}] \approx 1:1$ ). Analyze the fragmentation pattern to deduce the structure of the fragment ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-(3-Bromophenyl)-1-methylethylamine**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. Cas 676135-18-5, 1-(3-Bromophenyl)-1-methylethylamine hydrochloride | lookchem [lookchem.com]
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